
2-Nitro-4-(1-pyrrolyl)fluorobenzene
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Description
2-Nitro-4-(1-pyrrolyl)fluorobenzene is a useful research compound. Its molecular formula is C10H7FN2O2 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
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Q & A
Basic Question: What are the foundational synthetic routes for 2-nitro-4-(1-pyrrolyl)fluorobenzene, and what key reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves multi-step functionalization of fluorobenzene derivatives. A common approach includes:
Nitro-group introduction : Electrophilic nitration of 4-(1-pyrrolyl)fluorobenzene using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .
Regioselective substitution : Optimize reaction conditions (e.g., solvent polarity, catalyst choice) to direct nitro-group positioning. Polar aprotic solvents like DMF enhance nucleophilic aromatic substitution .
Critical Parameters :
Advanced Question: How can computational modeling guide the optimization of regioselectivity in nitro-group placement?
Methodological Answer :
Density Functional Theory (DFT) calculations predict electron density distribution in the aromatic ring, identifying reactive sites. For 4-(1-pyrrolyl)fluorobenzene:
- Electrostatic potential maps show higher electron density at the 2-position due to pyrrolyl’s electron-donating effect, favoring nitration at this site .
- Transition state analysis : Compare activation energies for nitration at competing positions (2- vs. 3-nitro isomers) to rationalize selectivity .
Validation : Cross-reference computational predictions with experimental HPLC data (C18 column, acetonitrile/water mobile phase) to resolve discrepancies .
Basic Question: What analytical techniques are critical for characterizing this compound purity and structure?
Methodological Answer :
NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and pyrrolyl protons (δ 6.0–6.5 ppm). Coupling patterns confirm substitution patterns .
- ¹⁹F NMR : Single peak near δ -110 ppm confirms fluorine’s para position relative to nitro group .
HPLC-MS : Monitor purity (>98%) and detect trace isomers (e.g., 3-nitro derivatives) using reverse-phase columns .
Advanced Question: How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer :
Discrepancies arise from solvent polarity and measurement protocols. A systematic approach includes:
Solvent Screening : Test solubility in DMSO, DMF, and dichloromethane at 25°C under inert atmosphere .
Standardized Protocols : Use nephelometry for turbidity measurements or gravimetric analysis after saturation .
Example Data :
Solvent | Solubility (mg/mL) | Notes |
---|---|---|
DMSO | 45 ± 2 | Hygroscopic; store desiccated |
DCM | 12 ± 1 | Limited by nitro-group polarity |
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and eye protection to prevent skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation risks; airborne exposure limits <1 ppm .
- Storage : Keep in amber glass at 2–8°C under argon to prevent photodegradation and moisture uptake .
Advanced Question: How does the electron-withdrawing nitro group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer :
The nitro group deactivates the aromatic ring, directing electrophilic attacks to meta positions. However, in Pd-catalyzed couplings (e.g., Suzuki-Miyaura):
- Transient intermediate stabilization : Nitro groups enhance oxidative addition rates at ortho positions when paired with fluorine’s inductive effect .
- Catalyst selection : Bulky ligands (e.g., XPhos) improve selectivity by sterically shielding reactive sites .
Experimental Design :
- Screen Pd catalysts (Pd(OAc)₂, PdCl₂) with varying ligands.
- Monitor reaction progress via TLC (silica gel, hexane/EtOAc) .
Basic Question: What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer :
Chromatography : Flash column chromatography (silica gel, gradient elution with hexane:EtOAc 4:1) removes polar byproducts .
Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate high-purity crystals .
Advanced Question: Can this compound serve as a precursor for bioactive heterocycles, and what synthetic modifications are required?
Methodological Answer :
Yes, its nitro group can be reduced to an amine (e.g., H₂/Pd-C in ethanol) for subsequent cyclization:
Amine Intermediate : Catalytic hydrogenation at 50 psi H₂ yields 2-amino-4-(1-pyrrolyl)fluorobenzene .
Heterocycle Synthesis : React with β-ketoesters to form pyrrolo-quinazolines, evaluated for kinase inhibition .
Validation : Confirm reduction completeness via IR spectroscopy (disappearance of NO₂ stretch at ~1520 cm⁻¹) .
Basic Question: What spectroscopic signatures distinguish this compound from its structural isomers?
Methodological Answer :
- UV-Vis : λmax at 320 nm (π→π* transition) vs. 290 nm for 3-nitro isomer due to conjugation differences .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 235.08; fragmentation peaks at m/z 187 (loss of NO₂) .
Advanced Question: How can researchers statistically optimize reaction conditions to balance yield and scalability?
Methodological Answer :
Use a Box-Behnken design to model interactions between variables:
Factor | Range |
---|---|
Temperature | 20–60°C |
Catalyst loading | 1–5 mol% |
Solvent volume | 10–30 mL |
Analysis : Nonlinear regression identifies optimal conditions (e.g., 40°C, 3 mol% catalyst, 20 mL solvent) to maximize yield (85%) while minimizing cost .
Properties
Molecular Formula |
C10H7FN2O2 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)pyrrole |
InChI |
InChI=1S/C10H7FN2O2/c11-9-4-3-8(7-10(9)13(14)15)12-5-1-2-6-12/h1-7H |
InChI Key |
NBGNRDHMSULJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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